3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
The compound 3-{3-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-oxopropyl}-3,4-dihydroquinazolin-4-one features a hybrid structure combining a 1,2,4-triazole moiety and a quinazolinone core linked via a sulfanyl-2-oxopropyl chain. This compound’s synthesis likely involves nucleophilic substitution or thiol-ether formation, as seen in analogous triazole-quinazolinone hybrids .
Properties
IUPAC Name |
3-[3-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-2-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-14-22-23-20(25(14)15-7-3-2-4-8-15)28-12-16(26)11-24-13-21-18-10-6-5-9-17(18)19(24)27/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHPDZTXMYLUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the Sulfanyl Group: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized separately through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the triazole-sulfanyl intermediate with the quinazolinone core under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.
Substitution: The phenyl group in the triazole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Alcohol Derivatives: Formed from the reduction of the carbonyl group.
Substituted Phenyl Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 3-{3-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2-OXOPROPYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, or oxidoreductases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Variations
The target compound belongs to a class of 1,2,4-triazole-linked quinazolinones, which are structurally distinct from other heterocyclic hybrids. Below is a comparative analysis with similar compounds (Table 1):
Table 1: Structural and Pharmacological Comparison
Pharmacological and Physicochemical Insights
Triazole vs. Pyrazole derivatives (e.g., 4g, 4h) show stronger anticonvulsant activity in vivo but lower metabolic stability due to bulkier substituents .
Linker Modifications :
- The -S-CH2-CO- linker in the target compound may improve solubility compared to direct sulfanyl linkages (e.g., benzene-dicarbonitrile derivatives) but could reduce bioavailability due to esterase susceptibility .
Substituent Effects :
Computational and Experimental Data
- ADME Profiles: Triazole-quinazolinones generally exhibit moderate LogP values (2.5–3.5) and high plasma protein binding (>85%), as predicted for the target compound .
- Molecular Docking : S-Alkyl triazole derivatives (e.g., from ) show affinity for fungal CYP51 and bacterial DHFR enzymes, suggesting the target compound may share similar targets if optimized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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